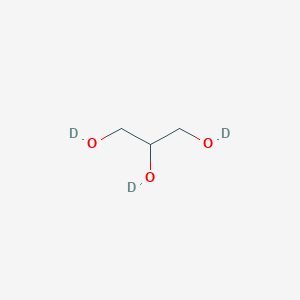

Glycer(ol-d3)

Overview

Description

Glycerol, also known as glycerin, is a simple polyol compound that has gained significant attention due to its versatility and its status as a renewable resource. It is a by-product of biodiesel production and has a wide range of applications, from the food industry to polymer production . The studies provided explore various aspects of glycerol's reactivity and potential for creating value-added products.

Synthesis Analysis

Several methods for synthesizing derivatives of glycerol have been explored. One approach involves the acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, which are useful as precursors for 1,3-propanediol derivatives . Another study describes the use of glycerol as a medium for the catalyst-free synthesis of 4H-pyrans, highlighting its role as a green and reusable substance . Additionally, glycerol has been used to create oligomers through free-radical chain transfer polymerization, yielding products with potential applications in various industries . The transesterification of glycerol with dimethyl carbonate has also been investigated, using both chemical and enzymatic catalysts to produce glycerol carbonate, a compound with numerous industrial applications.

Molecular Structure Analysis

The molecular structure of glycerol and its derivatives has been characterized using various spectroscopic techniques. For instance, the structure of glycerol-based oligomers was elucidated using NMR, SEC, FTIR, and MALDI-Tof spectroscopies, confirming the presence of acetal and cyclocarbonate groups . The synthesis of linear, branched, and cyclic oligoglycerol standards has also been achieved, providing well-defined structures for further study .

Chemical Reactions Analysis

Glycerol participates in a variety of chemical reactions, including acetalisation, transacetalisation , and the synthesis of 4H-pyrans . It can also undergo oligomerization, a process that has been critically reviewed to optimize the production of di- and triglycerol . The transesterification reaction to produce glycerol carbonate is another key reaction, with studies focusing on optimizing conditions to maximize yield and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerol and its derivatives are influenced by the molecular structure and the presence of functional groups. For example, the solubility and reactivity of glycerol-based oligomers can be modulated by varying the ratios of different acrylate monomers . Glycerol carbonate, in particular, has been evaluated for its plasticizing properties, demonstrating its potential as a biobased ingredient in applications such as nail polish formulations .

Scientific Research Applications

1. Plant Immunity and Metabolism

Glycerol-3-phosphate (G3P) is crucial in plant biology, notably in systemic acquired resistance (SAR), a broad-spectrum immunity in plants. G3P is pivotal for SAR induction, protecting plants from secondary infections. This highlights glycerol's role in plant disease resistance and immune responses (Chanda et al., 2011).

2. Biochemical Production and Biotechnology

Glycerol is instrumental in the microbial production of chemicals like 1,3-propanediol, showcasing metabolic engineering advancements. This application is essential for sustainable chemical production from renewable resources (Nakamura & Whited, 2003).

3. Physicochemical Properties and Modeling

The density of aqueous glycerol solutions is a critical parameter in various scientific applications. A new model significantly improves the accuracy of calculating the density of these solutions, aiding in precise measurements necessary in scientific experiments (Volk & Kähler, 2018).

4. Fermentation Processes

Glycerol fermentation in mixed culture processes is studied for producing bulk chemicals, highlighting its potential in biotechnological applications. Understanding glycerol's conversion pathways in these processes is vital for optimizing chemical production (Temudo et al., 2008).

5. Thermodynamics in Mixtures

Research on glycerol-water mixtures, significant in preserving biomolecules and tissues, focuses on their thermodynamic and dynamical properties. This is crucial in applications like cryopreservation and pharmaceuticals (Akinkunmi et al., 2015).

6. Microbial Glycerol Utilization

Glycerol metabolism in lactic acid bacteria is pivotal for ATP generation and phospholipid biosynthesis, indicating its importance in microbial physiology and potential in biotechnological applications (Doi, 2019).

7. Glycerol Derivatives in Biotechnology

Biotechnological conversion of glycerol to d-glyceric acid (d-GA) and its applications showcase glycerol's versatility. This emphasizes the transformation of glycerol, a biodiesel by-product, into valuable chemicals (Habe et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Glycer(ol-d3) is the labelled analogue of Glycerol . Glycerol is an endogenous metabolite that plays a key role in lipid metabolism . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .

Mode of Action

The mode of action of Glycer(ol-d3) is expected to be similar to that of Glycerol. When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .

Biochemical Pathways

Glycerol is an intermediate in carbohydrate and lipid metabolism . It is involved in various biochemical pathways, including glycolysis, gluconeogenesis, and the citrate cycle

Pharmacokinetics

It is metabolized in the liver, and the metabolites are excreted in the urine

Result of Action

The result of Glycer(ol-d3)'s action would be expected to be similar to that of Glycerol. Glycerol’s hygroscopic action leads to an increase in the water content of the feces, which can help alleviate constipation

properties

IUPAC Name |

1,2,3-trideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-WVALGTIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(CO[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583528 | |

| Record name | Propane-1,2,3-(~2~H_3_)triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7325-16-8 | |

| Record name | Propane-1,2,3-(~2~H_3_)triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

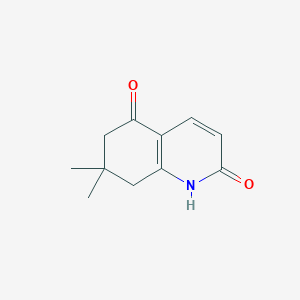

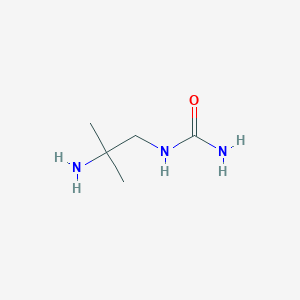

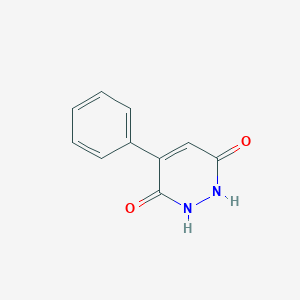

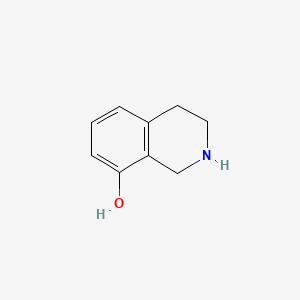

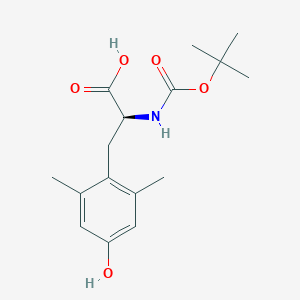

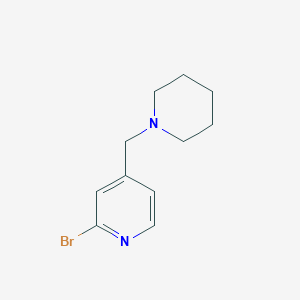

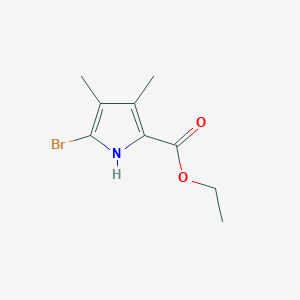

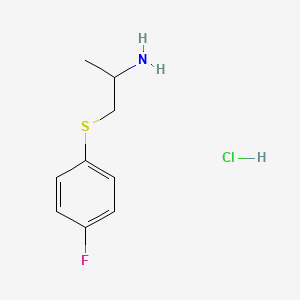

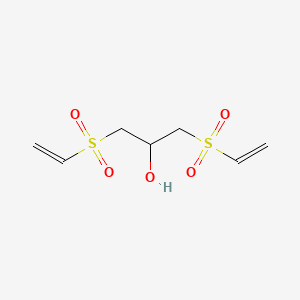

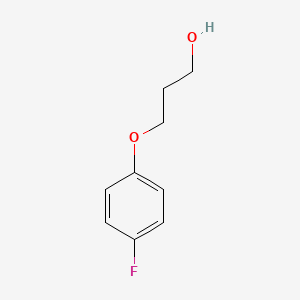

Feasible Synthetic Routes

Q & A

Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?

A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)